Cas no 4926-12-9 (4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione)

4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione 化学的及び物理的性質
名前と識別子
-
- 2H-PYRAN-2,6(3H)-DIONE, 4-(4-FLUOROPHENYL)DIHYDRO-
- 4-(4-fluorophenyl)tetrahydropyran-2,6-dione
- 4-(4-Fluorophenyl)dihydro-2H-pyran-2,6(3h)-dione
- BZPVATHCQGARAN-UHFFFAOYSA-N
- 4926-12-9
- G70901
- SCHEMBL658679
- AKOS022360276
- 4-(4-fluorophenyl)oxane-2,6-dione
- F2189-0942
- 3-(4-fluorophenyl)glutaric anhydride
- EN300-237495
- 4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione
- 2H-Pyran-2,6(3H)-dione, 4-(4-fluorophenyl)dihydro-
-
- MDL: MFCD18073112
- インチ: InChI=1S/C11H9FO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2
- InChIKey: BZPVATHCQGARAN-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)F)C2CC(=O)OC(=O)C2
計算された属性
- せいみつぶんしりょう: 208.05357231g/mol
- どういたいしつりょう: 208.05357231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-237495-2.5g |
4-(4-fluorophenyl)oxane-2,6-dione |
4926-12-9 | 95% | 2.5g |
$2127.0 | 2024-06-19 | |
Enamine | EN300-237495-0.25g |
4-(4-fluorophenyl)oxane-2,6-dione |
4926-12-9 | 95% | 0.25g |
$538.0 | 2024-06-19 | |
TRC | F242166-100mg |
4-(4-Fluorophenyl)dihydro-2H-pyran-2,6(3h)-dione |
4926-12-9 | 100mg |
$ 115.00 | 2022-06-05 | ||
Life Chemicals | F2189-0942-2.5g |
4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione |
4926-12-9 | 95%+ | 2.5g |
$1974.0 | 2023-09-06 | |
TRC | F242166-1g |
4-(4-Fluorophenyl)dihydro-2H-pyran-2,6(3h)-dione |
4926-12-9 | 1g |
$ 680.00 | 2022-06-05 | ||
Enamine | EN300-237495-5.0g |
4-(4-fluorophenyl)oxane-2,6-dione |
4926-12-9 | 95% | 5.0g |
$3147.0 | 2024-06-19 | |
Enamine | EN300-237495-0.05g |
4-(4-fluorophenyl)oxane-2,6-dione |
4926-12-9 | 95% | 0.05g |
$252.0 | 2024-06-19 | |
Enamine | EN300-237495-0.1g |
4-(4-fluorophenyl)oxane-2,6-dione |
4926-12-9 | 95% | 0.1g |
$376.0 | 2024-06-19 | |
Enamine | EN300-237495-0.5g |
4-(4-fluorophenyl)oxane-2,6-dione |
4926-12-9 | 95% | 0.5g |
$847.0 | 2024-06-19 | |
Enamine | EN300-237495-1g |
4-(4-fluorophenyl)oxane-2,6-dione |
4926-12-9 | 95% | 1g |
$1086.0 | 2023-09-15 |
4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione 関連文献
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dioneに関する追加情報
Introduction to 4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione (CAS No. 4926-12-9)
4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione (CAS No. 4926-12-9) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the dihydro-pyranone class, characterized by a six-membered oxygen-containing heterocycle fused with a benzene ring. The presence of a fluorine substituent at the para position of the phenyl ring introduces additional electronic and steric effects, making it a versatile scaffold for drug discovery and development.
The chemical structure of 4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione consists of a dihydro-pyranone core with carbonyl groups at the 2 and 6 positions, and a fluorine atom at the 4-position of the phenyl ring. This arrangement imparts both lipophilicity and electronic modulation, which are critical factors in determining its pharmacokinetic and pharmacodynamic profiles. The compound’s stability under various conditions, including metabolic environments, makes it an attractive candidate for further investigation in synthetic chemistry and drug design.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione as a lead compound for novel therapeutic agents. Its structural motif is reminiscent of several bioactive molecules that have shown promise in treating various diseases, including neurological disorders, inflammation, and cancer. The fluorine atom, in particular, plays a crucial role in modulating binding affinity and metabolic stability, which are key considerations in drug development.
One of the most compelling aspects of 4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione is its potential as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its reactive sites—such as the carbonyl groups—to introduce additional functional groups or to link it with other pharmacophores. This flexibility has enabled the creation of derivatives with enhanced biological activity or improved pharmacokinetic properties. For instance, modifications at the fluorophenyl ring have been explored to optimize receptor binding interactions, while alterations at the dihydro-pyranone core have aimed at enhancing solubility and bioavailability.
The synthesis of 4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the necessary substituents. Advances in catalytic methods have also enabled more efficient and sustainable synthetic pathways, reducing waste and improving scalability. These developments are crucial for translating laboratory findings into viable drug candidates for clinical trials.
Recent studies have highlighted the biological activity of 4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione, particularly its potential as an inhibitor of certain enzymes implicated in disease pathogenesis. For example, derivatives of this compound have been investigated for their ability to modulate kinases involved in cancer signaling pathways. The fluorine substituent, known for its ability to enhance binding interactions through dipole-dipole interactions and steric effects, has been particularly effective in improving enzyme inhibition kinetics. Additionally, computational modeling studies have suggested that this scaffold could interact with specific amino acid residues in target proteins, providing insights into its mechanism of action.
The pharmacokinetic profile of 4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione is another area of active investigation. Preclinical studies have assessed its absorption, distribution, metabolism, excretion (ADME) properties to evaluate its suitability for therapeutic use. The presence of the fluorine atom has been found to influence metabolic stability by affecting enzyme recognition and reaction rates. Understanding these interactions is essential for predicting drug efficacy and minimizing potential side effects. Furthermore, formulation strategies have been explored to enhance oral bioavailability or improve delivery to specific tissues.
In conclusion,4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione (CAS No. 4926-12-9) represents a promising scaffold for pharmaceutical innovation due to its unique structural features and potential biological activities. The combination of synthetic accessibility and tunable biological properties makes it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new applications for this compound,fluorinated dihydro-pyranones like this one are likely to play an increasingly important role in developing next-generation therapeutics.
4926-12-9 (4-(4-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione) 関連製品
- 2172066-98-5(Tert-butyl 3-hydroxy-3-(2-oxopropyl)piperidine-1-carboxylate)
- 1218428-28-4(2-amino-4-(diethylamino)butanoic acid)
- 1443137-48-1(5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine)
- 2229159-15-1(1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopentylmethanamine)
- 863557-42-0(benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate)
- 1806422-11-6(Methyl 5-iodo-3-(trifluoromethyl)pyridine-2-acetate)
- 1805008-31-4(3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine)
- 93306-73-1(3-(4-methoxy-3-methylphenyl)propan-1-ol)
- 2090236-73-8(1,2,4-Thiadiazole, 5-(chloromethyl)-3-cyclopentyl-)
- 898754-57-9(4'-Bromo-3-(2-thiomethylphenyl)propiophenone)




